molecular formula C9H7NO4 B15259483 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Cat. No.: B15259483
M. Wt: 193.16 g/mol
InChI Key: FXVDLXZGWDOPAC-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with methoxyacetic acid under acidic conditions to form the intermediate, which is then cyclized to produce the desired compound . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,3-benzoxazine-2,4-dione: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-Chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione: The presence of a chloro group can enhance its antibacterial properties.

    5-Methyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione: The methyl group can influence its pharmacokinetic properties.

Uniqueness

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-methoxy-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(11)10-9(12)14-6/h2-4H,1H3,(H,10,11,12)

InChI Key

FXVDLXZGWDOPAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC(=O)O2

Origin of Product

United States

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